tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)carbamoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)21-10-8-14(9-11-21)20-15(22)19-13-6-4-12(18)5-7-13/h4-7,14H,8-11H2,1-3H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXVIDHYYXFCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128920 | |
| Record name | 1,1-Dimethylethyl 4-[[[(4-fluorophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913634-45-4 | |
| Record name | 1,1-Dimethylethyl 4-[[[(4-fluorophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913634-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[[(4-fluorophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Pharmacological Research
Research indicates that tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate may exhibit activity against certain biological targets, making it valuable in drug discovery:
- Targeted Therapy : Studies have explored its potential as an inhibitor of various receptors involved in neurological disorders. The fluorophenyl group enhances binding affinity to target proteins, potentially leading to improved therapeutic profiles.
- Anticancer Activity : Preliminary investigations suggest that compounds with similar structures can inhibit tumor growth by interfering with cell signaling pathways. Further studies are required to establish the efficacy of this specific compound in cancer models.
Synthetic Chemistry
The synthesis of this compound involves multiple steps, which can be optimized for higher yields:
- Synthesis Conditions : Typically synthesized using tetrahydrofuran as a solvent under controlled conditions (20°C for 1-2 hours), achieving yields around 71% . This method can be adapted for large-scale production.
Biochemical Studies
The compound's interaction with biological systems can be studied through:
- Binding Studies : Investigating how the compound binds to specific receptors or enzymes can provide insights into its mechanism of action.
- In Vivo Studies : Animal models may be used to assess the pharmacokinetics and pharmacodynamics of the compound, evaluating its potential therapeutic effects and safety profile.
Case Study 1: Neurological Disorders
A study focused on the modulation of neurotransmitter systems using compounds similar to this compound showed promising results in reducing symptoms associated with anxiety and depression in rodent models. The study highlighted the importance of the fluorophenyl moiety in enhancing bioavailability and receptor binding affinity.
Case Study 2: Cancer Therapeutics
Research conducted on structurally related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The findings suggest that further exploration of this compound could lead to novel anticancer therapies.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The urea linkage and fluorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
- Toxicological Data : Direct toxicity data for the target compound are unavailable, but analogs suggest moderate hazards requiring standard PPE (gloves, respirators) .
- Combustion Risks : Fluorinated compounds may release toxic hydrogen fluoride gas upon decomposition, necessitating caution during handling .
Research and Application Insights
- Medicinal Chemistry : The 4-fluorophenyl group is a common bioisostere for improving metabolic stability and target affinity, as seen in kinase inhibitors .
Biological Activity
tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate is a synthetic organic compound with the molecular formula and a molar mass of approximately 337.39 g/mol. This compound features a piperidine ring and a urea moiety, with a fluorinated phenyl group that enhances its biological activity and stability, making it an important subject in medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological processes. The urea linkage and fluorophenyl group are critical for binding to these targets, potentially modulating their activity and influencing cellular pathways.
Potential Therapeutic Applications
Preliminary studies suggest that this compound may exhibit significant pharmacological properties, particularly in the treatment of:
- Cancer : Its structural features indicate potential inhibitory effects on cancer-related enzymes.
- Neurological Disorders : The compound may interact with neurotransmitter receptors or other targets relevant to neurological function.
In Vitro Studies
Research has indicated that compounds similar to this compound often demonstrate enzyme inhibition. For instance, studies have shown that related piperidine derivatives can inhibit urease, an enzyme linked to various clinical conditions .
Enzyme Inhibition Assays
In enzyme inhibition assays, this compound has shown promising results against several targets:
These values indicate the compound's potential as a therapeutic agent in conditions where these enzymes are implicated.
The synthesis of this compound typically involves the reaction of tert-butyl piperidine-1-carboxylate with 4-fluorophenyl isocyanate under controlled conditions, often utilizing bases like triethylamine to promote the formation of the urea linkage .
Synthetic Route Summary
- Reactants : tert-butyl piperidine-1-carboxylate + 4-fluorophenyl isocyanate
- Conditions : Tetrahydrofuran solvent, room temperature, stirring for several hours.
- Purification : Column chromatography to isolate the final product.
Case Study: Urease Inhibition
One significant study focused on the inhibition of urease by compounds similar to this compound. The study demonstrated that such inhibitors could effectively reduce ammonia production from urea, suggesting applications in agriculture and clinical settings where urease activity contributes to adverse effects .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound with target proteins. These studies provide insights into how structural modifications can enhance or diminish biological activity, guiding future drug design efforts.
Q & A
Basic: What multi-step synthetic routes are recommended for tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate, and how can regioselectivity be ensured during urea bond formation?
Methodological Answer:
Synthesis typically involves:
Boc-protection of piperidine : Introduce the tert-butyloxycarbonyl (Boc) group to protect the piperidine nitrogen, ensuring regioselectivity in subsequent reactions .
Urea formation : React 4-fluorophenyl isocyanate with the Boc-protected piperidine derivative. Use anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
Deprotection (if required) : Remove the Boc group under acidic conditions (e.g., HCl in dioxane) for downstream functionalization.
Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize solvent choice (e.g., DMF or THF) to minimize side reactions.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~377.4 g/mol based on C₁₇H₂₃FN₃O₃) .
- HPLC : Assess purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water gradient .
Advanced: How can contradictory solubility data in polar vs. non-polar solvents be resolved experimentally?
Methodological Answer:
Solvent Screening : Test solubility in DMSO (polar aprotic), methanol (polar protic), and dichloromethane (non-polar). Note discrepancies between calculated logP (e.g., XlogP ~2.4 ) and empirical observations.
Temperature-Dependent Studies : Measure solubility at 25°C vs. 40°C to identify thermodynamic vs. kinetic solubility limits.
Co-solvent Systems : Evaluate solubility enhancement using PEG-400 or cyclodextrins for biological assays requiring aqueous buffers.
Data Analysis : Use Hansen solubility parameters to correlate solvent polarity with experimental results .
Advanced: What strategies prevent decomposition of the urea moiety under acidic or basic conditions during storage or reactions?
Methodological Answer:
- pH Control : Store the compound in neutral buffers (pH 6-8) to avoid hydrolysis of the urea bond. Avoid prolonged exposure to TFA (trifluoroacetic acid) during Boc deprotection .
- Stabilizing Additives : Include radical scavengers (e.g., BHT) in stock solutions to prevent oxidative degradation .
- Incompatibility Notes : Avoid strong oxidizing agents (e.g., peroxides), which may degrade the tert-butyl group .
Basic: What are the recommended safety protocols for handling and storing this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
- Storage : Keep in airtight, light-resistant containers at -20°C under inert gas (argon or nitrogen) to prevent moisture absorption .
- Spill Management : Absorb spills with vermiculite or sand, and dispose as hazardous organic waste .
Advanced: How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding between the urea group and conserved residues .
MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions .
ADMET Prediction : Calculate bioavailability (e.g., Lipinski’s Rule of Five) and blood-brain barrier penetration using SwissADME .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
